Imidazo[1,2-a]pyrazin-3-ylmethanol
Overview
Description
Imidazo[1,2-a]pyrazin-3-ylmethanol is a heterocyclic compound that features a fused imidazo-pyrazine ring system with a methanol group attached at the 3-position. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science. The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable scaffold for developing new drugs and materials.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyrazin-3-ylmethanol is a versatile scaffold in organic synthesis and drug development . It has been used in the development of inhibitors for various targets. For instance, it has been used in the development of inhibitors for tropomyosin receptor kinases (Trks) and Discoidin Domain Receptors 1 and 2 . These targets play crucial roles in various biological processes, including cell growth, differentiation, and migration.
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function. For example, one of the compounds synthesized using this compound as a scaffold was found to suppress TrkA/B/C with IC50 values of 2.65, 10.47, and 2.95 nM, respectively .
Biochemical Pathways
The inhibition of these targets affects various biochemical pathways. For instance, the inhibition of Trks can affect pathways related to cell growth and differentiation . .
Result of Action
The inhibition of the targets by this compound and its derivatives can lead to various molecular and cellular effects. For example, the inhibition of Trks can suppress cell growth and differentiation . .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyrazin-3-ylmethanol plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrazin derivatives .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Imidazo[1,2-a]pyrazin-3-ylmethanol can be synthesized through several methods, including multicomponent reactions, condensation reactions, and cyclization reactions. One common synthetic route involves the condensation of 2-aminopyrazine with an aldehyde, followed by cyclization with an isocyanide. This method typically uses mild reaction conditions and can be catalyzed by iodine .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale multicomponent reactions using readily available starting materials. The use of environmentally benign solvents and catalysts, such as iodine, is preferred to ensure a sustainable and cost-effective process .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyrazin-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The imidazo-pyrazine ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products:
Oxidation: Formation of imidazo[1,2-a]pyrazin-3-ylmethanal or imidazo[1,2-a]pyrazin-3-ylcarboxylic acid.
Reduction: Formation of reduced imidazo[1,2-a]pyrazine derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
Imidazo[1,2-a]pyrazin-3-ylmethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials, such as organic semiconductors and fluorescent dyes.
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrimidine
- Imidazo[1,2-a]pyrrolo[3,4-e]pyridine
Comparison: Imidazo[1,2-a]pyrazin-3-ylmethanol is unique due to its specific ring structure and functional group, which confer distinct chemical reactivity and biological activity. Compared to imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine, this compound exhibits different electronic properties and steric effects, making it suitable for unique applications in drug development and material science .
Properties
IUPAC Name |
imidazo[1,2-a]pyrazin-3-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-5-6-3-9-7-4-8-1-2-10(6)7/h1-4,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBKNHARDDZKLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545526 | |
Record name | (Imidazo[1,2-a]pyrazin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106012-57-1 | |
Record name | Imidazo[1,2-a]pyrazine-3-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106012-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Imidazo[1,2-a]pyrazin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.